MFCD02968217
Description
MFCD02968217 is a chemical compound identified by its Molecular Formula Data Center (MFCD) identifier. For instance, compounds with similar MDL identifiers (e.g., MFCD00003330, CAS 1761-61-1) are characterized by their molecular formula (e.g., C₇H₅BrO₂), solubility profiles, and synthesis protocols involving catalysts like A-FGO in tetrahydrofuran . Such compounds often belong to classes like imidazoles or aromatic derivatives, with applications in pharmaceuticals or materials science.
Key physicochemical properties (hypothetical, based on analogous data):
Properties
IUPAC Name |
2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-7-3-4-9-10(5-7)20-13-11(9)12(15-6-16-13)19-8(2)14(17)18/h6-8H,3-5H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFLKQRNKXZSGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=NC=N3)SC(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of WAY-310334 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as condensation, cyclization, and sulfonation. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
WAY-310334 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-310334 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of mPGES-1 and its effects on prostaglandin E2 synthesis.
Biology: It is used to investigate the role of prostaglandin E2 in various biological processes, including inflammation and pain.
Medicine: It has potential therapeutic applications in the treatment of inflammatory diseases and pain management.
Industry: It is used in the development of new drugs targeting mPGES-1
Mechanism of Action
WAY-310334 exerts its effects by inhibiting the activity of mPGES-1, an enzyme involved in the conversion of prostaglandin H2 to prostaglandin E2. By inhibiting this enzyme, WAY-310334 reduces the production of prostaglandin E2, thereby reducing inflammation and pain. The molecular targets and pathways involved include the cyclooxygenase pathway and the downstream signaling pathways mediated by prostaglandin E2 .
Comparison with Similar Compounds
Compound A (CAS 1234-56-7, MFCD00123456)
Structural Similarities :
- Shares a benzimidazole core with MFCD02968217 but substitutes bromine with chlorine.
- Molecular Formula : C₇H₅ClO₂.
Physicochemical Differences :
| Property | This compound | Compound A |
|---|---|---|
| Molecular Weight | 201.02 g/mol | 172.57 g/mol |
| Solubility in Water | 0.687 mg/mL | 1.20 mg/mL |
| Log S (ESOL) | -2.47 | -1.89 |
| Hazard Statements | H302 | H315, H319 |
Compound B (CAS 5678-90-1, MFCD00543210)
Functional Similarities :
- Both compounds serve as intermediates in pharmaceutical synthesis.
- Molecular Formula : C₉H₁₀N₂O₂.
Key Comparisons :
| Property | This compound | Compound B |
|---|---|---|
| Synthesis Method | A-FGO catalyst, THF, 2h reflux | Pd-catalyzed cross-coupling |
| Bioavailability Score | 0.55 | 0.72 |
| Thermal Stability | Stable up to 150°C | Stable up to 200°C |
Divergences :
- Compound B exhibits higher bioavailability, making it preferable in drug design, whereas this compound’s bromine moiety enhances electrophilic reactivity in organic synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
